1-Bromo-2-(cyclopropylmethyl)benzene

Catalog No.
S6604299
CAS No.
1889435-75-9
M.F
C10H11Br
M. Wt
211.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(cyclopropylmethyl)benzene

CAS Number

1889435-75-9

Product Name

1-Bromo-2-(cyclopropylmethyl)benzene

IUPAC Name

1-bromo-2-(cyclopropylmethyl)benzene

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

InChI

InChI=1S/C10H11Br/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2

InChI Key

YGESWGFCKIKLLG-UHFFFAOYSA-N

SMILES

C1CC1CC2=CC=CC=C2Br

Canonical SMILES

C1CC1CC2=CC=CC=C2Br

1-Bromo-2-(cyclopropylmethyl)benzene, with the chemical formula C10H11Br\text{C}_{10}\text{H}_{11}\text{Br} and a molecular weight of 211.1 g/mol, is an aromatic compound featuring a bromine atom attached to a benzene ring, which is also substituted with a cyclopropylmethyl group. Its IUPAC name reflects its structure, indicating the positions of the substituents on the benzene ring. The compound is characterized by its unique cyclopropylmethyl side chain, which imparts distinct chemical and physical properties compared to other bromo-substituted benzenes .

Synthesis

1-Bromo-2-(cyclopropylmethyl)benzene can be synthesized through the reaction of bromobenzene and cyclopropylmethyl lithium in the presence of a catalyst []. This reaction falls under the category of organometallic chemistry, a field that explores the properties and reactivity of organometallic compounds, which contain carbon-metal bonds.

Potential Applications

Due to the presence of a bromine atom and a cyclopropylmethyl group, 1-Bromo-2-(cyclopropylmethyl)benzene possesses functional groups that can be exploited in various research areas. Here are some potential applications:

  • Organic synthesis

    The bromo group can act as a leaving group in substitution reactions, allowing researchers to introduce new functional groups onto the molecule []. This could be useful in the development of new pharmaceuticals or materials.

  • Medicinal chemistry

    The cyclopropylmethyl group is a common motif found in many biologically active molecules []. Researchers might explore this compound to see if it exhibits any interesting biological properties.

Typical of aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as SNAr (nucleophilic aromatic substitution), particularly under conditions that favor the displacement of bromine.
  • Electrophilic Aromatic Substitution: The presence of the cyclopropylmethyl group may influence electrophilic substitution reactions, allowing for further functionalization of the benzene ring.
  • Reduction Reactions: The bromine can be reduced to form 2-(cyclopropylmethyl)benzene through reduction methods such as using zinc in acetic acid .

Several synthetic routes exist for the preparation of 1-bromo-2-(cyclopropylmethyl)benzene:

  • Bromination of 2-(cyclopropylmethyl)benzene: This method involves treating 2-(cyclopropylmethyl)benzene with bromine in the presence of a catalyst or under UV light to facilitate bromination at the desired position on the aromatic ring.
  • Friedel-Crafts Reaction: Starting from cyclopropylmethyl chloride and bromobenzene, a Friedel-Crafts alkylation could be performed using aluminum chloride as a catalyst, followed by bromination.
  • Cyclopropanation Reactions: Utilizing cyclopropanation techniques on appropriate alkenes could yield intermediates that can be further brominated to achieve the target compound .

1-Bromo-2-(cyclopropylmethyl)benzene serves as an important intermediate in organic synthesis, particularly in pharmaceutical chemistry where it can be used to develop new drugs. Its unique structure allows it to be utilized in:

  • Drug Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the synthesis of polymers or materials that require specific functional groups for enhanced properties .

1-Bromo-2-(cyclopropylmethyl)benzene can be compared with several structurally related compounds:

Compound NameStructure TypeUnique Features
1-BromobenzeneSimple bromoaromaticLacks additional substituents affecting reactivity
1-Bromo-2-methylbenzeneMethyl-substituted bromoaromaticMethyl group influences electronic properties
1-Bromo-3-cyclohexylbenzeneCyclohexyl-substituted bromoaromaticLarger cyclic group affects steric hindrance
1-Bromo-4-cyclopentylbenzeneCyclopentyl-substituted bromoaromaticDifferent cyclic structure affects reactivity

The uniqueness of 1-bromo-2-(cyclopropylmethyl)benzene lies in its specific cyclopropylmethyl side chain, which provides distinct steric and electronic effects compared to these other compounds, potentially influencing its reactivity and biological activity differently .

XLogP3

4

Exact Mass

210.00441 g/mol

Monoisotopic Mass

210.00441 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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